[3-[6-Amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] furan-2-carboxylate
Overview
Description
[3-[6-Amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] furan-2-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a phenyl group, and a furan-2-carboxylate moiety. The presence of multiple functional groups such as amino, cyano, and chloro groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[6-Amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with malononitrile and hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with ethyl acetoacetate and phenylhydrazine to form the pyrano[2,3-c]pyrazole core. Finally, the furan-2-carboxylate moiety is introduced through esterification reactions under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to minimize by-products and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in the compound can undergo oxidation reactions to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its multiple functional groups allow for interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [3-[6-Amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] furan-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, while the cyano group can participate in nucleophilic addition reactions. The chloro group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
[3-(2-Chlorophenyl)-5-cyano-6-amino-2,4-dihydropyrano[2,3-c]pyrazole]: Similar structure but lacks the furan-2-carboxylate moiety.
[6-Amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl acetate: Similar structure but with an acetate group instead of the furan-2-carboxylate moiety.
Uniqueness: The presence of the furan-2-carboxylate moiety in [3-[6-Amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] furan-2-carboxylate adds to its uniqueness. This moiety can participate in additional chemical reactions, providing more versatility in its applications. Additionally, the combination of amino, cyano, and chloro groups in a single molecule allows for diverse interactions with biological targets, enhancing its potential as a pharmacophore.
Properties
IUPAC Name |
[3-[6-amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN4O4/c25-17-8-2-1-7-15(17)21-20-19(16(12-26)22(27)33-23(20)29-28-21)13-5-3-6-14(11-13)32-24(30)18-9-4-10-31-18/h1-11,19H,27H2,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCSUQFIEBMEAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)OC(=O)C5=CC=CO5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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